molecular formula C15H16N2O4 B7539199 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No. B7539199
M. Wt: 288.30 g/mol
InChI Key: VCGHFABJIIJSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid, also known as MI2, is a small molecule inhibitor that has been widely used in scientific research. MI2 has shown promising results in inhibiting the growth of various types of cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by binding to the MUC1-C oncoprotein and inhibiting its function. MUC1-C is a transmembrane protein that is overexpressed in many types of cancer cells. It plays a key role in promoting cancer cell growth and survival. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid binds to the extracellular domain of MUC1-C and disrupts its interaction with other proteins, leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response to cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid is its specificity for MUC1-C. This makes it a valuable tool for studying the function of MUC1-C in cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has some limitations in lab experiments. It is relatively expensive and can be difficult to synthesize in large quantities. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in cancer treatment and research. One potential direction is the development of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid derivatives that have improved solubility and bioavailability. Another direction is the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in combination with other cancer drugs to enhance its effectiveness. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid may also have potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Further research is needed to fully understand the potential of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in these areas.

Synthesis Methods

The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the indole ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by targeting the MUC1-C oncoprotein, which is overexpressed in many types of cancer cells. By inhibiting the function of MUC1-C, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid can induce apoptosis and inhibit the growth of cancer cells.

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(17-5-7-21-8-6-17)9-11-10-3-1-2-4-12(10)16-14(11)15(19)20/h1-4,16H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGHFABJIIJSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid

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